20(R)-Protopanaxatriol

Anti-cancer Cytotoxicity Colorectal Cancer

20(R)-Protopanaxatriol (20(R)-PPT, CAS 1453-93-6) is the stereochemically pure C-20(R) sapogenin—not a generic mixture. Its chiral C-20 hydroxyl confers selective PPARγ antagonism and dissociative GR modulation (NF-κB suppression without transactivation), activities absent in the 20(S)-epimer. Distinct from the PPD series lacking the C-6 hydroxyl group; PPD and PPT exhibit opposing biological effects. Validated for colorectal cancer (HCT-116), leukemia (P388, L1210, K562), and CYP3A4-mediated metabolism studies. Choose 20(R)-PPT for reproducible, stereospecific target engagement.

Molecular Formula C30H52O4
Molecular Weight 476.7 g/mol
CAS No. 1453-93-6
Cat. No. B1242838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20(R)-Protopanaxatriol
CAS1453-93-6
Synonymsprotopanaxatriol
protopanaxatriol, (3beta,6alpha,12beta,20R)-isome
Molecular FormulaC30H52O4
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C
InChIInChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30+/m0/s1
InChIKeySHCBCKBYTHZQGZ-DLHMIPLTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20(R)-Protopanaxatriol (CAS 1453-93-6): A Stereospecific Ginsenoside Aglycone with Distinct Pharmacological Properties


20(R)-Protopanaxatriol (20(R)-PPT, CAS 1453-93-6) is a tetracyclic triterpenoid sapogenin derived from the acid hydrolysis of protopanaxatriol-type ginsenosides, including Re, Rf, Rg1, Rg2, and Rh . As a major active metabolite of Panax ginseng, 20(R)-PPT exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and cardiovascular protective effects [1]. Notably, its stereochemistry at the C-20 hydroxyl group distinguishes it from its epimer, 20(S)-protopanaxatriol (CAS 34080-08-5), and from the structurally related protopanaxadiol (PPD) series, leading to significant differences in molecular target engagement and biological activity [2].

Why Generic 20(S)-Protopanaxatriol or Protopanaxadiol Cannot Replace 20(R)-Protopanaxatriol


The biological activity of ginseng metabolites is exquisitely sensitive to stereochemistry. 20(R)-PPT and its 20(S)-epimer are not interchangeable due to the chiral C-20 hydroxyl group, which dictates distinct binding conformations and affinities for key targets such as the estrogen receptor α (hERα) and the glucocorticoid receptor (GR) [1]. Furthermore, 20(R)-PPT differs fundamentally from the protopanaxadiol (PPD) class, which lacks the C-6 hydroxyl group. This structural divergence results in PPD and PPT compounds exhibiting opposite effects on certain biological pathways, such as blood enzyme activities and cell proliferation profiles [2]. Substituting 20(R)-PPT with a generic 'protopanaxatriol' mixture or an incorrect isomer will introduce significant variability and likely invalidate experimental outcomes, particularly in studies focusing on selective receptor modulation or specific anti-cancer activities.

20(R)-Protopanaxatriol: A Head-to-Head Quantitative Comparison with Structural Analogs


Superior Cytotoxicity Against HCT-116 Colon Cancer Cells Compared to 20(S)-PPT

20(R)-PPT demonstrates significantly higher cytotoxicity against HCT-116 human colorectal cancer cells compared to its 20(S)-PPT epimer. The IC50 for 20(R)-PPT is approximately 4.7-fold lower (more potent) than that of 20(S)-PPT [1]. This difference is also evident when compared to PPD analogs, with 20(R)-PPT showing superior potency to 20(R)-PPD.

Anti-cancer Cytotoxicity Colorectal Cancer

Differential Modulation of Glucocorticoid Receptor (GR) Activity Compared to PPD and 20(S)-PPT

While both PPD and PPT compounds can bind the glucocorticoid receptor (GR), only 20(R)-PPT and 20(S)-PPT, along with 20(S)-PPD, inhibit cell proliferation, whereas 20(R)-PPD does not at available concentrations [1]. More critically, protopanaxatriol (PPT) is more effective than protopanaxadiol (PPD) in activating GR nuclear translocation and suppressing NF-κB activity in GR-positive cells, demonstrating a superior dissociative GR agonist profile [2].

Anti-inflammatory Glucocorticoid Receptor Immunomodulation

Unique PPARγ Antagonism Not Shared by 20(S)-PPT

20(R)-PPT has been identified as a novel antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism . In contrast, the 20(S)-PPT epimer has been characterized as an inhibitor of liver X receptor α (LXRα) and is known to act through glucocorticoid and estrogen receptors, but is not identified as a PPARγ antagonist . This represents a clear functional divergence based on stereochemistry.

Metabolism Diabetes PPARγ

Distinct Metabolic Stability and CYP450 Interaction Profile Compared to Glycosylated Precursors

The aglycone 20(R)-PPT is a primary metabolite of protopanaxatriol-type ginsenosides and exhibits a distinct metabolic profile compared to its glycosylated precursors. In hepatic microsomes, the intrinsic clearance of PPT-type compounds correlates inversely with the number of glycosyl substitutions; the aglycone PPT is cleared more rapidly than glycosides like Rh1, Rg2, and Rf [1]. This rapid, CYP3A4-mediated oxygenation metabolism at the C20 aliphatic chain is a defining characteristic of the aglycone and influences its in vivo bioavailability and duration of action.

Pharmacokinetics Drug Metabolism ADME

Potent EGFR Inhibition and Broad Cytotoxicity in Leukemia Cell Lines

20(R)-PPT is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 24.1 µM in a cell-free assay [1]. This activity is corroborated by its cytotoxic effects in a panel of leukemia cell lines (P388, L1210, K562), with EC50 values ranging from 32 to 38 µM, demonstrating a consistent and reproducible in vitro anti-proliferative profile [1].

Anti-cancer Tyrosine Kinase Inhibitor Leukemia

20(R)-Protopanaxatriol: Key Research and Industrial Application Scenarios


Anti-Cancer Drug Discovery (Colorectal and Hematological Cancers)

Procure 20(R)-PPT for use as a validated, potent cytotoxic compound in studies of colorectal cancer (e.g., HCT-116 cell lines) and leukemia (e.g., P388, L1210, K562 cell lines) . Its defined IC50 and EC50 values make it an ideal positive control for screening novel compounds and for investigating mechanisms of cell death related to EGFR inhibition .

Metabolic Disease Research (Diabetes and Obesity)

Utilize 20(R)-PPT as a stereospecific chemical probe to investigate the role of PPARγ antagonism in metabolic pathways . This application is distinct from studies using the 20(S)-epimer, which does not target PPARγ, allowing for precise interrogation of this nuclear receptor's function in adipogenesis, insulin sensitization, and related disorders .

Immunomodulation and Inflammation Studies (SEGRA Research)

Employ 20(R)-PPT as a research tool to explore dissociative glucocorticoid receptor (GR) signaling, a key concept in developing safer anti-inflammatory drugs (SEGRAs) . Its ability to suppress NF-κB activity without inducing GR transactivation provides a superior pharmacological profile compared to protopanaxadiol (PPD) analogs for studies focused on separating anti-inflammatory benefits from adverse metabolic side effects .

Pharmacokinetic and ADME Studies of Ginsenosides

Incorporate 20(R)-PPT as a key analytical standard and substrate in studies of hepatic drug metabolism. Its rapid, CYP3A4-mediated clearance distinguishes it from its glycosylated precursors . Researchers investigating ginsenoside pharmacokinetics or the potential for drug-drug interactions via CYP3A4 will require pure 20(R)-PPT to accurately model the metabolic fate of the active aglycone in vivo.

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